methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride
CAS No.: 1445948-46-8
Cat. No.: VC3011513
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445948-46-8 |
|---|---|
| Molecular Formula | C6H11ClFNO2 |
| Molecular Weight | 183.61 g/mol |
| IUPAC Name | methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | SJLXDUCYXKAYFC-TYSVMGFPSA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@H](CN1)F.Cl |
| SMILES | COC(=O)C1CC(CN1)F.Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride consists of a pyrrolidine ring with specific substituents in defined stereochemical configurations. The compound features a methyl ester group at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring, both with R configuration. The molecule exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form .
The molecular formula of the compound is C6H11ClFNO2, with a molecular weight of 183.61 g/mol . Its structure can be represented using various chemical notations as detailed in Table 1.
Table 1: Structural Identifiers of Methyl (2R,4R)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1445948-46-8 |
| PubChem CID | 67318316 |
| Molecular Formula | C6H11ClFNO2 |
| Standard InChI | InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
| Standard InChIKey | SJLXDUCYXKAYFC-TYSVMGFPSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC@HF.Cl |
Physical and Chemical Properties
As a hydrochloride salt, methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically appears as a crystalline solid with enhanced stability compared to its free base form. The presence of the fluorine atom significantly affects the electronic distribution and dipole moment of the molecule, influencing its chemical reactivity and physical properties.
The compound contains several key functional groups that contribute to its chemical behavior:
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The pyrrolidine nitrogen, which can function as a base or nucleophile
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The methyl ester group, which can undergo various transformations including hydrolysis
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The C-F bond, which is highly polar and metabolically stable
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The hydrochloride salt formation, which affects solubility and stability profiles
Stereochemistry
A distinctive feature of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is its defined stereochemistry. The compound possesses two stereocenters:
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The carbon at position 2, bearing the methyl ester group (R configuration)
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The carbon at position 4, bearing the fluorine atom (R configuration)
This (2R,4R) configuration indicates a specific three-dimensional arrangement of the substituents, which is crucial for its biological activity and interactions with target proteins. The stereochemistry distinguishes this compound from its diastereomers, such as the (2S,4R)-isomer, which possesses different chemical and potentially different biological properties .
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves multiple steps starting from appropriate pyrrolidine precursors. Based on available data, the general synthetic approach includes:
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Beginning with a suitable pyrrolidine derivative
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Introduction of the fluorine atom at the 4-position through established fluorination methods
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Esterification of the carboxylic acid group to form the methyl ester
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Formation of the hydrochloride salt by reacting the base with hydrochloric acid
Fluorination of pyrrolidine derivatives typically employs specialized reagents such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. Stereoselective synthesis methods are necessary to ensure the desired (2R,4R) configuration is maintained or established during the synthetic process.
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride have been identified and characterized. These include:
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(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 58281-80-4) - a diastereomer with different stereochemistry at position 2
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(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1523541-82-3) - the carboxylic acid form without the methyl ester
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Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate - a related compound with a tert-butyl ester instead of a methyl ester
Table 2: Comparison of Methyl (2R,4R)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 1445948-46-8 | C6H11ClFNO2 | 183.61 | Reference compound |
| (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-80-4 | C6H11ClFNO2 | 183.61 | Different stereochemistry at C-2 (S instead of R) |
| (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride | 1523541-82-3 | C5H9ClFNO2 | 169.58 | Carboxylic acid instead of methyl ester |
Comparative Analysis
The different stereoisomers and structural analogs of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride exhibit distinct chemical and biological properties due to their structural variations:
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